N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251686-42-6
VCID: VC7348941
InChI: InChI=1S/C12H11N5O3S/c1-5-4-8(17-20-5)10(18)14-12-16-15-11(19-12)9-6(2)13-7(3)21-9/h4H,1-3H3,(H,14,16,18)
SMILES: CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C
Molecular Formula: C12H11N5O3S
Molecular Weight: 305.31

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

CAS No.: 1251686-42-6

Cat. No.: VC7348941

Molecular Formula: C12H11N5O3S

Molecular Weight: 305.31

* For research use only. Not for human or veterinary use.

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide - 1251686-42-6

Specification

CAS No. 1251686-42-6
Molecular Formula C12H11N5O3S
Molecular Weight 305.31
IUPAC Name N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C12H11N5O3S/c1-5-4-8(17-20-5)10(18)14-12-16-15-11(19-12)9-6(2)13-7(3)21-9/h4H,1-3H3,(H,14,16,18)
Standard InChI Key YPRYBWKWMAFLOS-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C

Introduction

Structural Overview

The compound consists of multiple heterocyclic rings and functional groups:

  • Thiazole Ring: Contains sulfur and nitrogen atoms, with methyl substituents at positions 2 and 4.

  • Oxadiazole Ring: A five-membered ring containing oxygen and two nitrogen atoms.

  • Oxazole Ring: A five-membered ring with oxygen and nitrogen atoms, substituted with a methyl group at position 5.

  • Carboxamide Group: Attached to the oxazole ring, providing potential for hydrogen bonding and biological interactions.

This complex arrangement of heteroatoms and substituents contributes to the compound's chemical reactivity and biological activity.

Synthesis

While specific synthetic pathways for this exact compound are not directly available in the provided sources, similar compounds involving thiazole, oxadiazole, and oxazole rings are typically synthesized using the following general methods:

  • Formation of Thiazole Derivatives:

    • Thiazole rings can be synthesized through cyclization reactions involving α-haloketones and thiourea derivatives .

  • Construction of Oxadiazole Rings:

    • Oxadiazoles are often prepared through cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .

  • Integration of Oxazole Rings:

    • Oxazole derivatives are synthesized by cyclizing α-haloketones with amides or amidines .

  • Amide Bond Formation:

    • The carboxamide group is typically introduced through condensation reactions between carboxylic acids (or their activated derivatives) and amines.

Biological Significance

Compounds containing thiazole, oxadiazole, and oxazole rings have been widely studied for their diverse biological activities:

Antimicrobial Activity

Heterocyclic compounds like this one often exhibit antimicrobial properties due to their ability to interact with bacterial enzymes or membranes .

Antioxidant Potential

The presence of electron-donating groups (e.g., methyl groups) enhances radical scavenging activity in similar compounds .

Analytical Characterization

To confirm the structure and purity of such compounds, various analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyDetermines the molecular structure by analyzing hydrogen (^1H) and carbon (^13C) environments .
Mass SpectrometryConfirms molecular weight and fragmentation patterns .
IR SpectroscopyIdentifies functional groups through characteristic absorption bands .
Elemental AnalysisVerifies the elemental composition of the molecule .

Potential Applications

Given its structural features, this compound may find applications in:

  • Pharmaceuticals: As a lead molecule for developing drugs targeting microbial infections or cancer.

  • Agriculture: Potential use as a pesticide due to its ability to disrupt biological pathways in pests.

  • Material Science: Integration into polymers or coatings for enhanced properties like thermal stability.

Research Gaps

While this compound exhibits promising structural attributes for biological activity, further research is needed to:

  • Optimize its synthesis for higher yields and fewer steps.

  • Evaluate its pharmacokinetics (absorption, distribution, metabolism, excretion).

  • Conduct in-depth biological assays to confirm its efficacy against specific targets.

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